4-Formyl-3,5-dimethoxybenzoic acid is an aromatic compound characterized by the presence of a formyl group (-CHO) and two methoxy groups (-OCH₃) attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 210.1834 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the formyl group and the electron-donating properties of the methoxy groups.
Several methods exist for synthesizing 4-formyl-3,5-dimethoxybenzoic acid:
4-Formyl-3,5-dimethoxybenzoic acid has potential applications in:
Interaction studies involving 4-formyl-3,5-dimethoxybenzoic acid could focus on its binding affinity with various biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its potential as a lead compound in drug discovery. Techniques such as molecular docking and spectroscopic methods could be employed to elucidate these interactions.
Several compounds share structural similarities with 4-formyl-3,5-dimethoxybenzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.1733 | Lacks the formyl group; used in similar applications |
4-Iodo-3,5-dimethylbenzoic Acid | C₉H₉IO₂ | 276.071 | Contains iodine; different reactivity profile |
4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | Simpler structure; lacks additional functional groups |
The presence of both methoxy groups and a formyl group makes 4-formyl-3,5-dimethoxybenzoic acid particularly versatile for synthetic transformations compared to other similar compounds. The methoxy groups enhance solubility and reactivity while providing potential sites for further functionalization.